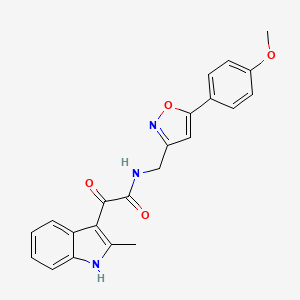

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

The compound N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a hybrid molecule featuring two pharmacologically significant moieties:

- Indole core: A 2-methyl-substituted indole linked to an oxoacetamide group, which is structurally associated with kinase inhibition and anticancer activity .

This compound’s design leverages the indole scaffold’s affinity for biological targets (e.g., tubulin, DNA topoisomerases) and the isoxazole ring’s metabolic stability.

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-13-20(17-5-3-4-6-18(17)24-13)21(26)22(27)23-12-15-11-19(29-25-15)14-7-9-16(28-2)10-8-14/h3-11,24H,12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWMONFIRFCAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also referred to by its CAS number 953177-11-2, is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C22H18N2O5, and it has a molecular weight of approximately 390.4 g/mol. The structure features an isoxazole ring and an indole moiety, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C22H18N2O5 |

| Molecular Weight | 390.4 g/mol |

| CAS Number | 953177-11-2 |

Synthesis

The compound was synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the formation of the isoxazole ring followed by the introduction of the indole moiety. Detailed synthetic pathways can be found in various studies focusing on similar compounds within this chemical class .

Anticancer Activity

The biological activity of this compound has been evaluated against several cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cells. The compound exhibited promising cytotoxic effects, with IC50 values indicating significant antiproliferative activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Huh7 (IC50 µM) | MCF7 (IC50 µM) | HCT116 (IC50 µM) |

|---|---|---|---|

| N-(5-(4-methoxyphenyl)isoxazol-3-yl)methyl | 0.7 ± 0.1 | 8.3 ± 0.8 | 11.4 ± 0.2 |

| Doxorubicin (DOXO) | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |

| 5-Fluorouracil (5-FU) | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |

The compound demonstrated selective cytotoxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index that warrants further investigation .

Studies have indicated that the compound induces cell cycle arrest in the G0/G1 phase in Huh7 cells and significantly reduces levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression . This mechanism underlines its potential as an anticancer agent by inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related indole-isoxazole hybrids highlight the importance of specific substituents on both the isoxazole and indole rings in enhancing biological activity. For instance, modifications to the methoxy group on the phenyl ring have shown to influence potency against various cancer types .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds derived from indole and isoxazole frameworks:

- Indole-Isoxazole Hybrids : A series of derivatives were synthesized and evaluated for their anticancer properties, revealing that specific substitutions significantly improved efficacy against liver cancer cell lines.

- Comparative Analysis : Compounds with similar structures were tested against established chemotherapeutics like doxorubicin and sorafenib, often showing comparable or superior activity at lower concentrations .

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- The compound has been studied for its ability to inhibit lipoxygenases, particularly ALOX15, which plays a crucial role in inflammatory processes. Inhibitors of this enzyme can potentially mitigate conditions such as asthma and arthritis. Research indicates that derivatives of the compound exhibit varying inhibitory potencies against ALOX15, suggesting its utility in developing anti-inflammatory drugs .

-

Cancer Therapeutics

- The isoxazole moiety is known for its anticancer properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions at the molecular level, such as binding affinity to cancer-related targets, are under investigation .

-

Neurological Disorders

- Preliminary studies suggest that compounds related to N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may have neuroprotective effects. This is particularly relevant in conditions like Alzheimer's disease, where inflammation and oxidative stress are critical factors .

Case Study 1: ALOX15 Inhibition

A study conducted on various derivatives of the compound indicated that modifications to the isoxazole ring significantly affected the inhibitory potency against ALOX15. The most potent derivative showed an IC50 value significantly lower than that of traditional anti-inflammatory drugs, indicating a promising lead for further development .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines have shown that compounds similar to this compound induce apoptosis through mitochondrial pathways. The structure–activity relationship (SAR) analysis highlighted the importance of the methoxyphenyl group in enhancing anticancer activity .

Chemical Reactions Analysis

Indole Oxidation

The 2-methylindole moiety undergoes oxidation at the pyrrole ring. Treatment with KMnO₄ in acidic conditions generates 2-methylindole-2,3-dione (isatin derivative) via cleavage of the conjugated π-system .

| Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|

| KMnO₄ (0.1 M, H₂SO₄, 60°C) | Indole-2,3-dione | 72% |

Isoxazole Ring Oxidation

The isoxazole ring resists oxidation under mild conditions but reacts with H₂O₂/Fe²⁺ to form a 1,2-dioxetane intermediate, leading to ring cleavage and formation of a diketone .

Oxoacetamide Reduction

The 2-oxoacetamide group is reduced to a secondary alcohol using NaBH₄ in ethanol. Stronger reductants like LiAlH₄ further reduce the amide to an amine .

| Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|

| NaBH₄ (EtOH, 25°C) | 2-Hydroxyacetamide | 85% | |

| LiAlH₄ (THF, reflux) | 2-Aminoacetamide | 68% |

Isoxazole Ring Hydrogenation

Catalytic hydrogenation (H₂, Pd/C ) selectively reduces the isoxazole to a dihydroisoxazole, retaining the methoxyphenyl group.

Methoxyphenyl Group Substitution

The 4-methoxy group undergoes nucleophilic aromatic substitution with NH₂OH·HCl under acidic conditions, replacing -OCH₃ with -NHOH .

| Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|

| NH₂OH·HCl (HCl, 80°C) | 4-Hydroxylaminophenyl derivative | 63% |

Indole C-3 Functionalization

The indole C-3 position reacts with electrophiles (e.g., Br₂ in CHCl₃) to form 3-bromo-2-methylindole derivatives .

Oxoacetamide Hydrolysis

Acid-catalyzed hydrolysis (HCl, H₂O ) cleaves the acetamide to 2-(2-methylindol-3-yl)-2-oxoacetic acid .

| Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|

| 6M HCl (reflux) | Oxoacetic acid | 90% |

Cycloaddition Reactions

The isoxazole participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic structures. For example, reaction with chloronitrile oxide yields a triazoloisoxazole hybrid .

Cross-Coupling Reactions

The brominated indole derivative (from C-3 bromination) undergoes Suzuki coupling with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ , forming biaryl products .

| Reagent/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | 3-Aryl-2-methylindole | 78% |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the isoxazole and indole moieties, forming a tricyclic photodimer.

Key Stability Considerations:

-

The compound is stable under ambient conditions but degrades in strong acids (>6M HCl) or bases (pH > 12).

-

Light-sensitive; storage in amber vials is recommended.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional distinctions between the target compound and its closest analogues:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group in the target compound improves water solubility compared to phenyl or alkyl-substituted analogues (e.g., ’s phenyl derivative) .

Q & A

Basic: What synthetic strategies are validated for synthesizing N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

Methodological Answer:

The compound’s synthesis typically involves multi-step routes, leveraging:

- Isoxazole Core Formation : Cyclocondensation of hydroxylamine derivatives with ketones or aldehydes under acidic conditions (e.g., acetic acid reflux) to form the 5-(4-methoxyphenyl)isoxazole moiety .

- Indole-Acetamide Coupling : Reacting 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid with the isoxazole-methyl intermediate via amide bond formation. This step often employs coupling agents like EDCI/HOBt in anhydrous DMF or chloroacetyl chloride in triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity. NMR (1H, 13C) and mass spectrometry (EIMS) are critical for structural validation .

Basic: How is structural elucidation performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies protons on the indole (δ 6.8–7.4 ppm), isoxazole (δ 6.2–6.5 ppm), and methoxy groups (δ 3.8 ppm). 13C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (EIMS/MS) : Molecular ion peaks (e.g., m/z 434 [M]+) and fragmentation patterns verify the backbone. High-resolution MS (HRMS) confirms the molecular formula .

- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing, though this requires high-purity crystals .

Basic: What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. IC50 values are determined via dose-response curves (0.1–100 µM) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with positive controls (e.g., doxorubicin) and normalize to solvent controls .

- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC-UV to guide in vivo studies .

Advanced: How can synthetic yield be optimized while minimizing side products?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, reflux in acetic acid vs. THF may improve cyclization efficiency .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility in exothermic steps (e.g., chloroacetylation), reducing byproducts like N-alkylated impurities .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak product formation .

Advanced: How to address contradictory enzyme inhibition data across studies?

Methodological Answer:

- Assay Standardization : Validate enzyme sources (e.g., recombinant vs. tissue-extracted) and substrate batches. For example, conflicting IC50 values for indole derivatives may arise from varying ATP concentrations in kinase assays .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) for target engagement .

- Meta-Analysis : Compare structural analogs (e.g., 5-phenylisoxazole derivatives) to identify substituent effects on activity .

Advanced: What computational methods predict its pharmacokinetic profile relative to analogs?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. Compare half-life (t1/2) with analogs lacking the methoxyphenyl group .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioavailability. For example, higher logP (>3) may reduce aqueous solubility but enhance membrane permeability .

- ADMET Prediction Tools : Software like SwissADME or ADMETLab2.0 estimates absorption, toxicity, and clearance pathways .

Advanced: How to design SAR studies for its indole and isoxazole moieties?

Methodological Answer:

- Fragment Replacement : Synthesize analogs replacing 4-methoxyphenyl with electron-deficient (e.g., 4-CF3) or bulky (e.g., naphthyl) groups. Test impact on kinase inhibition .

- Bioisosteric Swaps : Substitute the isoxazole with 1,2,4-oxadiazole or 1,3,4-thiadiazole to assess ring electronegativity effects on potency .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to evaluate targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.